molecular formula C10H13BrClNO2S B6274910 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers CAS No. 2731010-46-9

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6274910
CAS No.: 2731010-46-9
M. Wt: 326.6
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Description

5-Bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-amine hydrochloride, a mixture of diastereomers, is a chemical compound with significant potential in scientific research and industrial applications. This compound features a bromine atom, a methanesulfonyl group, and an amine group attached to an indenyl ring structure, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromo-2,3-dihydro-1H-inden-1-amine as the starting material.

  • Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is often produced in batch reactors, where precise control of temperature, pressure, and reagent addition is maintained to ensure product consistency.

  • Purification: The final product is purified through crystallization or other suitable methods to obtain the desired diastereomeric mixture.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions involving polar aprotic solvents are typical.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Azides, halides, and other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 5-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methanesulfonyl group.

  • 2-Methanesulfonyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom.

  • 5-Bromo-2-methanesulfonyl-1H-indene: Different structural framework.

This detailed overview provides a comprehensive understanding of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-amine hydrochloride, highlighting its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2731010-46-9

Molecular Formula

C10H13BrClNO2S

Molecular Weight

326.6

Purity

93

Origin of Product

United States

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